molecular formula C8H5Cl3O3 B1683026 Tricamba CAS No. 2307-49-5

Tricamba

Cat. No.: B1683026
CAS No.: 2307-49-5
M. Wt: 255.5 g/mol
InChI Key: WCLDITPGPXSPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricamba, also known as 3,5,6-trichloro-o-anisic acid, is a synthetic herbicide belonging to the benzoic acid group. It was primarily used to control a wide variety of annual and perennial weeds. This compound is a selective, systemic herbicide absorbed through the leaves and translocated throughout the plant, acting as a synthetic auxin .

Biochemical Analysis

Biochemical Properties

Tricamba plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It primarily targets the auxin signaling pathway, which is crucial for plant growth and development. This compound mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth, ultimately causing plant death. The compound interacts with auxin-binding proteins and receptors, disrupting normal cellular functions and leading to the herbicidal effects observed .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In plants, it influences cell function by disrupting cell signaling pathways, particularly those involving auxin. This disruption leads to abnormal cell elongation, division, and differentiation. Additionally, this compound affects gene expression by altering the transcription of auxin-responsive genes, further contributing to its herbicidal activity. In non-target organisms, such as animals, the cellular effects of this compound are less pronounced but can still impact cellular metabolism and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with auxin receptors and other biomolecules. By mimicking natural auxin, this compound binds to auxin receptors, leading to the activation of downstream signaling pathways that promote uncontrolled cell growth. This binding also inhibits the normal function of auxin, preventing it from regulating plant growth and development. Additionally, this compound can inhibit or activate specific enzymes involved in auxin metabolism, further disrupting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its herbicidal activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of this compound can cause oxidative stress, cellular damage, and disruption of normal metabolic processes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to auxin metabolism. It interacts with enzymes such as auxin oxidases and peroxidases, which are involved in the breakdown and synthesis of auxin. These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the herbicidal activity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, allowing it to reach its target sites. The compound can accumulate in specific tissues, leading to localized effects on cellular function and growth .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to these locations. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricamba involves the chlorination of 2,3,5-trichlorobenzoic acid followed by methylation. The reaction conditions typically include the use of chlorinating agents such as chlorine gas or thionyl chloride and methylating agents like dimethyl sulfate or methyl iodide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The chlorination and methylation steps are carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Tricamba undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Dicamba: Another benzoic acid herbicide with similar herbicidal properties but with a different substitution pattern.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but different chemical structure.

    MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar to 2,4-D but with a methyl group substitution

Comparison: Tricamba is unique due to its specific substitution pattern (3,5,6-trichloro) and its methoxy group, which influences its reactivity and herbicidal activity. Compared to Dicamba, this compound has an additional chlorine atom, which affects its environmental persistence and efficacy. The presence of the methoxy group in this compound also differentiates it from 2,4-D and MCPA, impacting its solubility and absorption properties .

Properties

IUPAC Name

2,3,5-trichloro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLDITPGPXSPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042486
Record name Tricamba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307-49-5
Record name Tricamba
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2307-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricamba [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricamba
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricamba
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICAMBA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK58UR1S48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricamba
Reactant of Route 2
Reactant of Route 2
Tricamba
Reactant of Route 3
Reactant of Route 3
Tricamba
Reactant of Route 4
Reactant of Route 4
Tricamba
Reactant of Route 5
Reactant of Route 5
Tricamba
Reactant of Route 6
Reactant of Route 6
Tricamba

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.